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Compound of Interest

Compound Name: 3-Chloro-2-methylpropene

Cat. No.: B057409

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
Chloro-2-methylpropene (also known as methallyl chloride), a vital intermediate in the
synthesis of various organic compounds, including plastics and pharmaceuticals.[1] The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of 3-Chloro-2-methylpropene is corroborated by data from multiple
spectroscopic techniques. The quantitative data is summarized in the tables below for ease of
reference and comparison.

'H NMR (Proton NMR) Data (Predicted)

Solvent: CDCIs, Reference: TMS at 0.00 ppm
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~5.05 Singlet 1H Vinylic Proton (H-1a)
~4.95 Singlet 1H Vinylic Proton (H-1b)
~4.00 Singlet 2H Allylic Protons (H-3)
~1.80 Singlet 3H Methyl Protons (H-4)

Note:Experimental tH NMR data was not publicly available. The data presented is predicted
based on standard chemical shift values and coupling principles. The two vinylic protons are
diastereotopic and are expected to be non-equivalent, appearing as two distinct singlets. The
allylic and methyl protons are also expected to appear as singlets due to the absence of
adjacent protons for coupling.

13C NMR Data

Solvent: CDCIs, Frequency: 75.5 MHz

Chemical Shift (8) ppm Carbon Assignment

1415 Quaternary Olefinic Carbon (C-2)
1151 Methylene Olefinic Carbon (C-1)
49.6 Chloromethyl Carbon (C-3)

19.8 Methyl Carbon (C-4)

Infrared (IR) Spectroscopy Data
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Wavenumber

Intensity Vibration Type Functional Group

(cm™)
3100-3000 Medium C-H Stretch =C-H (Alkene)
2980-2850 Medium C-H Stretch C-H (Alkyl)
1650 Medium C=C Stretch Alkene
1450 Medium C-H Bend -CHs, -CH2-

C-H Bend (out-of-
895 Strong =CH:

plane)
840-600 Strong C-CI Stretch Alkyl Halide

Mass Spectrometry (MS) Data

lonization Method: Electron lonization (El), 70 eV[2]

Mass-to-Charge (m/z) Relative Intensity (%) Assignment
55 100.0 [CaH7]* (Base Peak)
90 47.5 [M]* (Molecular ion with 35ClI)
54 25.0 [CaH6]*

[M+2]* (Molecular ion with
92 15.7

37CI)
53 15.2 [CaHs]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a volatile liquid
like 3-Chloro-2-methylpropene.

NMR Spectroscopy (*H and **C)
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» Sample Preparation: A solution is prepared by dissolving approximately 5-20 mg of 3-
Chloro-2-methylpropene in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,
CDCIls). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

o Transfer to NMR Tube: The solution is carefully transferred into a clean, dry 5 mm NMR
tube.

o Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is
shimmed to achieve homogeneity. For tH NMR, a sufficient number of scans are acquired to
obtain a good signal-to-noise ratio. For 13C NMR, a larger number of scans is typically
required due to the low natural abundance of the 13C isotope. Proton decoupling is used to
simplify the 13C spectrum.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce
the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the
TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: For a neat liquid sample, a single drop of 3-Chloro-2-methylpropene
is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together
to form a thin liquid film.

e Background Spectrum: A background spectrum of the empty salt plates is recorded to
account for any atmospheric and instrumental absorptions.

o Sample Spectrum: The salt plate "sandwich" containing the sample is placed in the
spectrometer's sample holder.

o Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm~1.
The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

o Sample Introduction: As 3-Chloro-2-methylpropene is a volatile liquid, it is typically
introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a
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direct injection port that allows for volatilization.

¢ lonization: In the ion source, the gaseous molecules are bombarded with a beam of high-
energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.

* Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer
(e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

+ Detection: A detector records the abundance of ions at each m/z value, generating the mass
spectrum.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and a key
process in mass spectrometry.

Spectroscopic Techniques

NMR Spectroscopy Infrared (IR) Mass Spectrometry
(*H & 13C) Spectroscopy (S
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Caption: Workflow for the structural elucidation of a molecule using multiple spectroscopic
techniques.
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Caption: Simplified fragmentation pathway of 3-Chloro-2-methylpropene in Mass

Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b057409#spectroscopic-data-for-3-chloro-2-
methylpropene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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